![molecular formula C8H15NO2 B11752603 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol](/img/structure/B11752603.png)
3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1S,4S)-2-oxa-5-azabicyclo[221]heptan-5-yl]propan-1-ol is a bicyclic compound that features both an oxygen and nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed approach mentioned above provides a scalable route for its synthesis. The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with unique mechanical and chemical properties.
作用机制
The mechanism by which 3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- (1R,4R)-tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Uniqueness
3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propan-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-3-1-2-9-5-8-4-7(9)6-11-8/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
InChI 键 |
VTQQZFBVMNEQER-YUMQZZPRSA-N |
手性 SMILES |
C1[C@H]2CN([C@@H]1CO2)CCCO |
规范 SMILES |
C1C2CN(C1CO2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


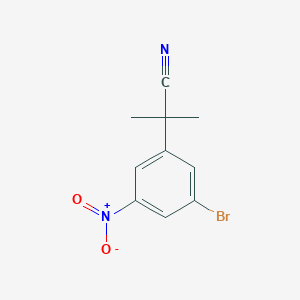
![(E)-Methoxy[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methylidene]amine hydrochloride](/img/structure/B11752527.png)
![(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol](/img/structure/B11752539.png)
![10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B11752540.png)
![1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752547.png)
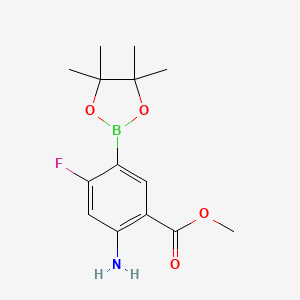
![1,1-diphenyl-N-[10,18,23-tris(benzhydrylideneamino)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]methanimine](/img/structure/B11752560.png)
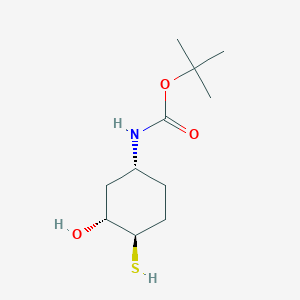
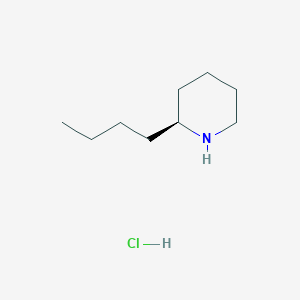
![tert-Butyl 4-oxo-2-thioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B11752593.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752598.png)
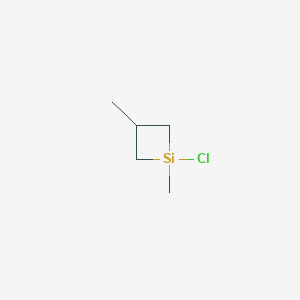
![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11752605.png)
![[2-(2-Methoxyethoxy)-5-methylphenyl]boranediol](/img/structure/B11752606.png)
